molecular formula C23H20FN3O2 B11286758 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide

3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide

Cat. No.: B11286758
M. Wt: 389.4 g/mol
InChI Key: WOQSCQVPFKGNAP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, methylpyridinyl, and isoindolyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoindoline moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides and organometallic compounds are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, and nucleic acids, providing insights into its potential as a biochemical tool or therapeutic agent.

Medicine

In the medical field, the compound is explored for its potential pharmacological properties. Research may include its efficacy as a drug candidate for various diseases, its mechanism of action, and its safety profile.

Industry

In industry, the compound’s unique properties make it a candidate for applications in materials science, such as the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Nucleic Acids: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
  • 3-(4-Bromophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
  • 3-(4-Methylphenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-N-(4-methylpyridin-2-YL)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)propanamide imparts unique electronic properties, influencing its reactivity and interactions. This distinguishes it from similar compounds with different substituents, potentially leading to distinct applications and effects.

Properties

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(4-methylpyridin-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C23H20FN3O2/c1-15-10-11-25-21(12-15)26-22(28)13-20(16-6-8-18(24)9-7-16)27-14-17-4-2-3-5-19(17)23(27)29/h2-12,20H,13-14H2,1H3,(H,25,26,28)

InChI Key

WOQSCQVPFKGNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC(C2=CC=C(C=C2)F)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

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